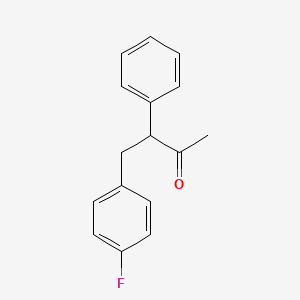

4-(4-Fluorophenyl)-3-phenylbutan-2-one

描述

属性

CAS 编号 |

922501-80-2 |

|---|---|

分子式 |

C16H15FO |

分子量 |

242.29 g/mol |

IUPAC 名称 |

4-(4-fluorophenyl)-3-phenylbutan-2-one |

InChI |

InChI=1S/C16H15FO/c1-12(18)16(14-5-3-2-4-6-14)11-13-7-9-15(17)10-8-13/h2-10,16H,11H2,1H3 |

InChI 键 |

GOTWWNKVRONWHC-UHFFFAOYSA-N |

规范 SMILES |

CC(=O)C(CC1=CC=C(C=C1)F)C2=CC=CC=C2 |

产品来源 |

United States |

准备方法

Reaction Mechanism and Optimization

Adapted from the synthesis of 3-methyl-4-phenyl-2-butanone, this method involves a two-step process:

Step 1: Aldol Condensation

2-Butanone reacts with 4-fluorobenzaldehyde in the presence of concentrated hydrochloric acid (30 wt%) at 60–80°C. The acid catalyzes the formation of the α,β-unsaturated ketone intermediate, 4-(4-fluorophenyl)-3-phenyl-3-buten-2-one. Key parameters:

- Molar ratio of 2-butanone to 4-fluorobenzaldehyde: 1.5:1 to 5:1

- Catalyst loading: 25–35% w/w relative to 2-butanone

- Reaction time: 3–5 hours (monitored by GC until aldehyde content <0.5%)

Step 2: Hydrogenation

The enone intermediate undergoes catalytic hydrogenation using 5% Pd/C in tetrahydrofuran (THF) at 40°C and 0.4 MPa H₂ pressure. Complete conversion typically requires 4–5 hours, yielding the saturated ketone.

Purification and Yield

Post-hydrogenation, the crude product is purified via:

- Filtration to recover Pd/C catalyst (95% recovery reported)

- Rotary Evaporation to remove THF

- Vacuum Distillation (84–86°C at 100 Pa) to isolate >99% pure product

Typical Results

| Parameter | Value | Source |

|---|---|---|

| Overall Yield | 43–44% | |

| Purity (HPLC) | >99% | |

| Catalyst Recyclability | 5 cycles |

Photoredox Catalysis Approach

Reaction Design

Inspired by the synthesis of 2-hydroxytrifluoroethylacetophenones, this method employs 4-fluorostyrene and a trifluoroethyl ketone precursor under photoredox conditions:

Reagents

- 4-DPAIPN photocatalyst (0.02 equiv)

- DMSO solvent

- 427 nm LED irradiation

Procedure

- Photoinduced Coupling : 4-Fluorostyrene (0.5 mmol) reacts with 1-(2-oxopropyl)-2,2,2-trifluoroethylacetophenone (1.0 mmol) in DMSO under argon.

- Reduction : NaBH₄ in ethanol reduces intermediate carbonyl groups.

Optimization Insights

- Light Intensity : 15 mW/cm² at 427 nm maximizes conversion

- Temperature Control : Maintained at 25°C to prevent side reactions

Performance Metrics

| Metric | Value | Source |

|---|---|---|

| Yield | 62% | |

| Reaction Time | 90 min | |

| Purity (NMR) | 96% |

Alternative Synthetic Routes

Grignard Reagent Addition

A three-step sequence:

- Formation of 3-Phenylbut-3-en-2-one via aldol condensation

- Grignard Addition : 4-Fluorophenylmagnesium bromide attack at the α-position

- Oxidation of secondary alcohol to ketone

Purification and Characterization Techniques

Chromatographic Methods

Spectroscopic Data

- 2920, 2930 cm⁻¹ (C-H stretch)

- 1713 cm⁻¹ (C=O)

- 1456, 1360 cm⁻¹ (C-F)

- δ 8.00 (d, J=8.7 Hz, 2H, aromatic)

- δ 4.70–4.67 (m, 1H, methine)

- δ 3.37 (dd, J=16.2, 4.8 Hz, 1H, CH₂)

Comparative Analysis of Methods

Industrial Applications and Scalability

The condensation-hydrogenation method’s compatibility with continuous flow reactors makes it suitable for ton-scale production. Key industrial considerations:

化学反应分析

Types of Reactions

4-(4-Fluorophenyl)-3-phenylbutan-2-one undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

Reduction: Reduction reactions can convert the ketone group to an alcohol.

Substitution: The fluorine atom can be substituted with other functional groups through nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.

Substitution: Nucleophiles like amines or thiols can be used under basic conditions to substitute the fluorine atom.

Major Products

Oxidation: 4-(4-Fluorophenyl)-3-phenylbutanoic acid.

Reduction: 4-(4-Fluorophenyl)-3-phenylbutanol.

Substitution: Various substituted derivatives depending on the nucleophile used.

科学研究应用

4-(4-Fluorophenyl)-3-phenylbutan-2-one has diverse applications in scientific research:

Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.

Industry: It is used in the development of advanced materials and as a precursor in the synthesis of specialty chemicals.

作用机制

The mechanism of action of 4-(4-Fluorophenyl)-3-phenylbutan-2-one involves its interaction with specific molecular targets. The fluorine atom enhances the compound’s ability to interact with biological molecules, potentially affecting enzyme activity or receptor binding. The exact pathways and targets are subject to ongoing research, but the compound’s unique structure allows it to participate in various biochemical processes.

相似化合物的比较

Structural and Molecular Comparisons

The following table summarizes key structural and molecular differences between 4-(4-Fluorophenyl)-3-phenylbutan-2-one and related compounds:

Key Observations :

Physical Properties

- Solubility : The fluorine atom in this compound increases lipophilicity (LogP ~4.45 estimated from analogs) compared to hydroxy-substituted compounds (LogP ~2.35 in ).

常见问题

Q. What are the key considerations for optimizing the synthesis of 4-(4-Fluorophenyl)-3-phenylbutan-2-one in academic laboratories?

Answer: Synthesis optimization requires careful selection of fluorinated precursors and reaction conditions. For example:

- Precursor Handling : Use 4-fluorophenylboronic acid (CAS 1765-93-1) in Suzuki-Miyaura coupling reactions to introduce the fluorophenyl group, ensuring strict temperature control (0–6°C) to prevent decomposition .

- Ketone Formation : Employ Claisen-Schmidt condensation between fluorinated acetophenone derivatives and benzaldehyde derivatives under basic conditions (e.g., NaOH/EtOH), with monitoring via TLC to track intermediate formation .

- Purification : Use column chromatography (silica gel, hexane/ethyl acetate gradient) to isolate the product, followed by recrystallization from ethanol to achieve >98% purity .

Q. How can researchers confirm the molecular geometry of this compound experimentally?

Answer: X-ray crystallography is the gold standard:

- Data Collection : Use a Bruker D8 VENTURE diffractometer with Mo-Kα radiation (λ = 0.71073 Å) to collect intensity data at 295 K .

- Refinement : Refine structures using SHELXL (e.g., anisotropic displacement parameters, hydrogen atom positioning) with R-factor convergence below 0.053 .

- Validation : Cross-check torsion angles and puckering parameters (Cremer-Pople coordinates) to confirm non-planar conformations of the butanone backbone .

Q. What analytical techniques are critical for characterizing fluorinated intermediates in this compound’s synthesis?

Answer:

- NMR Spectroscopy : Use -NMR to confirm fluorophenyl group incorporation (δ ≈ -115 ppm for para-substitution) and -NMR to verify ketone carbonyl signals (δ ≈ 210 ppm) .

- Mass Spectrometry : High-resolution ESI-MS (e.g., m/z calculated for CHFO: 241.1034) to validate molecular weight and isotopic patterns .

- HPLC-PDA : Reverse-phase C18 columns (acetonitrile/water) to assess purity (>98%) and detect trace fluorinated byproducts .

Advanced Research Questions

Q. How should researchers address contradictions in crystallographic data during structure refinement?

Answer:

- Disorder Modeling : Use SHELXL’s PART instruction to resolve disordered fluorophenyl rings, applying restraints (e.g., SIMU, DELU) to maintain reasonable geometry .

- Twinned Data : For twinned crystals, employ the HKLF5 format in SHELXL and verify results with the ROTAX tool in PLATON to ensure correct space group assignment .

- Validation Tools : Cross-reference R values (<0.05) and check ADDSYM alerts in PLATON to detect missed symmetry .

Q. What methodologies are recommended for studying the compound’s reactivity under varying pH and temperature conditions?

Answer:

- Kinetic Studies : Conduct pseudo-first-order reactions in buffered solutions (pH 3–10) using UV-Vis spectroscopy to monitor ketone degradation rates at 25–80°C .

- DFT Calculations : Optimize transition states (e.g., Gaussian 16, B3LYP/6-311+G(d,p)) to predict hydrolysis pathways of the fluorophenyl group under acidic conditions .

- Stability Testing : Use accelerated stability chambers (40°C/75% RH) with LC-MS to identify degradation products (e.g., fluorophenol derivatives) .

Q. How can computational tools enhance the design of derivatives targeting biological activity?

Answer:

- Pharmacophore Modeling : Generate 3D pharmacophores (e.g., Schrödinger Phase) using the compound’s ketone and fluorophenyl motifs as hydrogen-bond acceptors and aromatic features .

- Molecular Docking : Dock derivatives into target proteins (e.g., CDK2) using AutoDock Vina, focusing on π-π stacking with phenylalanine residues and halogen bonding via fluorine .

- ADMET Prediction : Use SwissADME to optimize logP (<3.5) and BBB permeability, ensuring derivatives retain favorable pharmacokinetics .

Q. What experimental strategies are effective for analyzing conformational flexibility in solution?

Answer:

- Dynamic NMR : Acquire variable-temperature -NMR (e.g., 298–343 K) in DMSO-d to observe coalescence of diastereotopic protons near the ketone group .

- NOESY Experiments : Detect through-space correlations between fluorophenyl and phenyl groups to confirm spatial proximity in solution .

- MD Simulations : Run 100 ns simulations (AMBER force field) to analyze torsional angle distributions and identify dominant conformers .

Q. How can researchers investigate potential polymorphic forms of this compound?

Answer:

- Screening : Crystallize from 10+ solvent systems (e.g., ethanol, acetonitrile, THF/water) using slow evaporation to isolate polymorphs .

- PXRD : Compare experimental patterns with Mercury-simulated spectra from single-crystal data to identify new forms .

- Thermal Analysis : Perform DSC (5°C/min) to detect melting point variations (>5°C indicates distinct polymorphs) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。